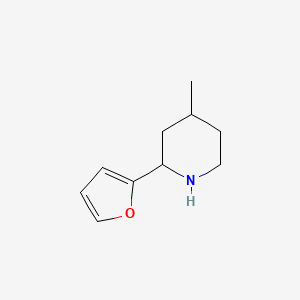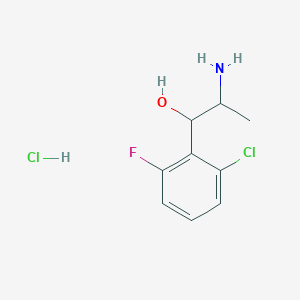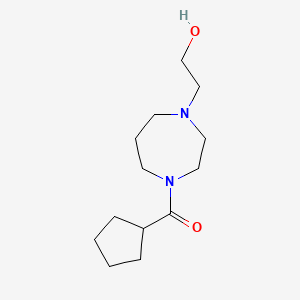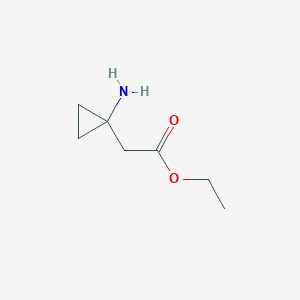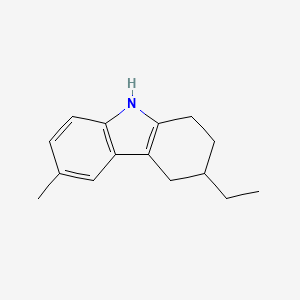
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole
Vue d'ensemble
Description
“3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole” is a chemical compound with the molecular formula C15H19N . It has a molecular weight of 213.32 .
Molecular Structure Analysis
The molecular structure of “3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole” can be represented by the InChI code: 1S/C15H19N/c1-3-11-5-7-15-13 (9-11)12-8-10 (2)4-6-14 (12)16-15/h4,6,8,11,16H,3,5,7,9H2,1-2H3 .Physical And Chemical Properties Analysis
“3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole” is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature I found.Applications De Recherche Scientifique
Antibacterial Applications
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole: has been studied for its potential antibacterial properties. Research indicates that derivatives of tetrahydrocarbazole exhibit significant activity against various bacterial strains. This compound can be functionalized to enhance its antibacterial efficacy, making it a promising candidate for the development of new antibiotics .
Antifungal Activity
Similar to its antibacterial applications, this compound also shows promise in antifungal treatments. The structural flexibility of tetrahydrocarbazole allows for the synthesis of derivatives that can combat fungal infections, providing a pathway for new antifungal drug development .
Anticancer Research
The compound’s ability to be chemically modified makes it a valuable scaffold in anticancer drug research. Its derivatives have been shown to possess anticancer properties, which are being explored for therapeutic applications. The compound’s interaction with various biological targets can lead to the development of novel anticancer agents .
Hypoglycemic and Hypolipidemic Effects
In the field of metabolic disorders, 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole derivatives have demonstrated hypoglycemic and hypolipidemic activities. These properties are crucial for the treatment of conditions like diabetes and hyperlipidemia, offering a potential for new treatments .
Chemical Synthesis and Functionalization
The compound serves as a key intermediate in chemical synthesis. Its structure allows for regioselective oxidation, leading to various functionalized derivatives. These derivatives can then be used in further chemical reactions or as potential pharmacophores in drug design .
Material Science
Beyond its biological applications, 3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole can also contribute to material science. Its derivatives can be used in the synthesis of organic compounds that have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and other semiconductor materials .
Propriétés
IUPAC Name |
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N/c1-3-11-5-7-15-13(9-11)12-8-10(2)4-6-14(12)16-15/h4,6,8,11,16H,3,5,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAAOOSUXGCTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-6-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






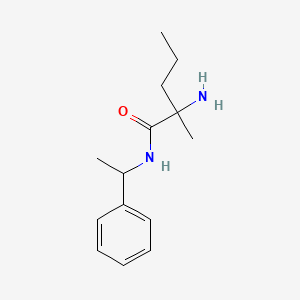


![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1374121.png)
